2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
Description
2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide (CAS: 572881-38-0) is a halogenated acetamide derivative with the molecular formula C₉H₇Cl₂F₃NO and a molecular weight of 237.61 g/mol . Its structure features two chlorine substituents (at the 2-position of the phenyl ring and the acetamide side chain) and a trifluoromethyl group at the 4-position of the phenyl ring. This substitution pattern enhances its lipophilicity and stability, making it a valuable intermediate in agrochemical synthesis, particularly for derivatives of the insecticide Fipronil . The compound is commercially available with high purity (≥95%) and is characterized by its robust hydrogen-bonding capacity, as evidenced by its planar amide group .
Properties
IUPAC Name |
2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F3NO/c10-4-8(16)15-7-2-1-5(3-6(7)11)9(12,13)14/h1-3H,4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZQNSBLIISUDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701199534 | |
| Record name | 2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701199534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
572881-38-0 | |
| Record name | 2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=572881-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701199534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2-chloro-4-(trifluoromethyl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: 2-chloro-4-(trifluoromethyl)aniline and chloroacetyl chloride
Catalysts: Base such as triethylamine
Solvents: Organic solvents like dichloromethane
Purification: Crystallization or recrystallization to obtain pure product
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The amide group can be oxidized under specific conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted amides.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide is C9H6Cl2F3NO. Its structure features both chloro and trifluoromethyl groups, which enhance its reactivity and biological activity. The presence of these substituents allows for diverse interactions with biological targets, making the compound a candidate for drug development.
Antimicrobial and Anti-inflammatory Effects
Research indicates that this compound exhibits antimicrobial and anti-inflammatory properties. Studies suggest that compounds with similar structures can modulate biological pathways relevant to disease treatment. For instance, the compound has been assessed for its efficacy against various bacterial strains, demonstrating potential as an antibiotic agent.
Anticonvulsant Activity
In a study evaluating the anticonvulsant activity of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, structural analogs of this compound were synthesized and tested. The findings revealed that certain derivatives exhibited significant activity in animal models of epilepsy, suggesting a possible therapeutic role for similar compounds in treating seizure disorders .
Organic Synthesis Applications
The compound serves as a valuable intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and reductions. Common reagents used in these reactions include sodium hydroxide and lithium aluminum hydride.
Synthesis Pathways
The synthesis of this compound typically involves:
- Starting Materials : Chloroacetyl chloride and 4-(trifluoromethyl)aniline.
- Reaction Conditions : The reaction is generally conducted under controlled temperature and pressure to optimize yield.
This synthetic route can be scaled for industrial applications, ensuring consistent production quality.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for drug design. SAR studies indicate that modifications to the compound's structure can significantly alter its pharmacokinetic properties and efficacy against specific biological targets .
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparison with Similar Compounds
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
2-Chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide
- Structure : Substituted with a morpholine ring (a heterocyclic amine) at the 4-position.
- Application : Primarily explored in pharmaceutical research due to morpholine’s role in improving solubility and bioavailability .
- Comparison : The trifluoromethyl group in the target compound confers greater metabolic stability than morpholine, favoring agrochemical over drug applications .
Halogenated Analogues
2-Chloro-N-(2-chloro-4-fluorophenyl)acetamide
- Structure : Fluorine replaces the trifluoromethyl group.
- Application : Intermediate in herbicide synthesis (e.g., acetochlor derivatives) .
- Comparison : Fluorine’s smaller size and lower electronegativity reduce steric hindrance and lipophilicity compared to the trifluoromethyl group, limiting pesticidal potency .
2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
- Structure : Features a benzoyl group with three chlorine atoms.
- Application : Used in polymer synthesis and as a corrosion inhibitor .
- Comparison : The benzoyl group increases molecular weight (342.60 g/mol vs. 237.61 g/mol) and complexity, shifting utility toward industrial rather than agrochemical uses .
Nitro- and Trifluoromethyl-Substituted Analogues
2-Chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide
- Structure : Nitro group at the 4-position and trifluoromethyl at the 3-position.
- Application : High-purity intermediate for explosives and dyes .
Key Research Findings
Agrochemical Superiority: The trifluoromethyl group in the target compound enhances pesticidal activity by increasing membrane permeability and resistance to metabolic degradation compared to non-fluorinated analogues .
Synthetic Versatility : Its planar amide group facilitates hydrogen bonding, enabling precise crystal engineering for structure-activity relationship studies .
Thermal Stability : Derivatives exhibit higher thermal stability (decomposition >473 K) than morpholine-containing analogues, making them suitable for field applications .
Biological Activity
2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.
- Molecular Formula : C₉H₇ClF₃NO
- Molecular Weight : 237.60 g/mol
- CAS Number : 3792-04-9
- IUPAC Name : 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide
The compound exhibits a logP value of 2.77, indicating moderate lipophilicity, which may influence its biological activity and absorption characteristics .
Synthesis
The synthesis of this compound typically involves the acylation of an amine derivative with chloroacetyl chloride, followed by the introduction of the trifluoromethyl group through electrophilic aromatic substitution. The detailed synthetic route is often outlined in laboratory protocols focusing on optimizing yield and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of halogenated acetamides, including this compound. The compound has shown promising results against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Escherichia coli | 8 µg/mL |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 16 µg/mL |
These findings suggest that the compound could serve as a potential lead for the development of new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory effects of similar compounds have been documented, with studies indicating that modifications in the molecular structure can enhance their efficacy. For instance, derivatives with electron-withdrawing groups demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. Although specific data for this compound is limited, its structural analogs have shown IC50 values ranging from 19 to 42 µM against COX enzymes .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various halogenated acetamides, including those structurally similar to this compound. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced potency against resistant bacterial strains, highlighting their potential as therapeutic agents in combating antibiotic resistance .
- In Vitro Studies : In vitro assays assessing cytotoxicity against cancer cell lines revealed that certain derivatives showed selective toxicity towards tumor cells while sparing normal cells. This selective action is crucial for developing targeted cancer therapies .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide, and what experimental conditions optimize yield?
- Methodology : A common approach involves reacting 2-chloro-4-(trifluoromethyl)aniline with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 273 K. Post-reaction, the product is extracted using DCM, washed with NaHCO₃, and purified via recrystallization from toluene . Key parameters include maintaining low temperatures to suppress side reactions and using stoichiometric equivalents of reagents to minimize impurities.
Q. How is the molecular structure of this compound validated experimentally?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For example, dihedral angles between the acetamide group and aromatic rings can be measured (e.g., 10.8°–85.8° deviations observed in similar chloroacetamides), alongside hydrogen bonding networks (e.g., N–H···O and C–H···O interactions) that stabilize crystal packing . Complementary techniques include NMR (¹H/¹³C), IR (amide C=O stretch at ~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) .
Q. What safety protocols are critical when handling this compound?
- Methodology : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Conduct reactions in fume hoods or gloveboxes to mitigate inhalation risks. Waste must be segregated (e.g., halogenated organics) and processed by licensed hazardous waste facilities. Emergency protocols include immediate decontamination and medical consultation for exposure .
Advanced Research Questions
Q. How do substituents (e.g., Cl, CF₃) influence the compound’s reactivity and intermolecular interactions?
- Methodology : Electron-withdrawing groups (Cl, CF₃) enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic substitutions. Steric effects from the trifluoromethyl group may restrict rotational freedom in the aromatic ring, altering crystal packing. Computational studies (DFT) can map electrostatic potentials and predict sites for hydrogen bonding or π-π stacking .
Q. What strategies resolve contradictions in reported synthetic yields across studies?
- Methodology : Variability often arises from reaction conditions (e.g., temperature, solvent purity). Systematic optimization using Design of Experiments (DoE) can identify critical factors. For instance, a 2021 study achieved 85% yield by optimizing stoichiometry (1:1.2 amine:chloroacetyl chloride) and refluxing in acetonitrile . Cross-validation with HPLC or GC-MS ensures product consistency .
Q. How can computational tools streamline reaction design for derivatives of this compound?
- Methodology : Quantum chemical calculations (e.g., Gaussian, ORCA) model reaction pathways, such as transition states for SN2 displacements. Machine learning (e.g., ICReDD’s reaction prediction algorithms) analyzes experimental datasets to recommend optimal solvents/catalysts. For example, toluene’s low polarity was computationally validated for high-yield recrystallization .
Q. What role does crystal engineering play in enhancing this compound’s stability?
- Methodology : SCXRD reveals that N–H···O hydrogen bonds form infinite 1D chains along the c-axis, while weak C–H···O interactions contribute to lattice stability. Modifying crystallization solvents (e.g., switching from ethanol to ethyl acetate) can tune polymorphism and melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
